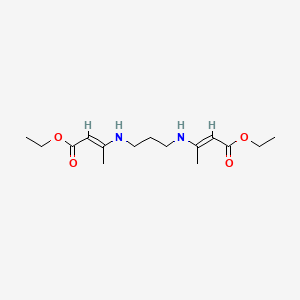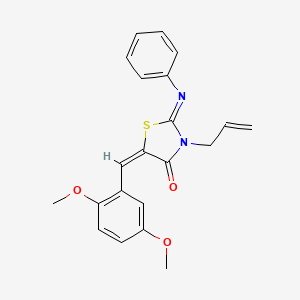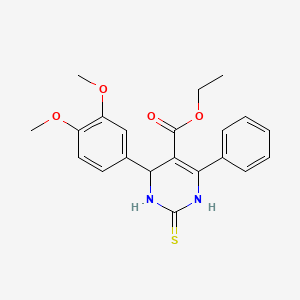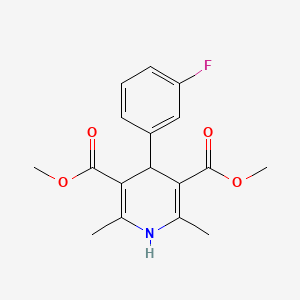![molecular formula C21H13ClN4O4 B11523453 (2E)-2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B11523453.png)
(2E)-2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and a furan ring substituted with various functional groups. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and furan intermediates, which are then coupled through a series of reactions including nitration, chlorination, and methoxylation. The final step involves the formation of the propenenitrile moiety under specific conditions, such as the use of strong bases and solvents like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are investigated. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Caffeine: An alkaloid with a purine structure.
Bis(2-methoxyethyl)amine: Used in various organic synthesis reactions.
Uniqueness
What sets (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(5-CHLORO-2-METHOXY-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE apart is its combination of a benzodiazole ring with a furan ring, along with multiple functional groups that provide a wide range of chemical reactivity and potential biological activities. This unique structure makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H13ClN4O4 |
|---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
InChI |
InChI=1S/C21H13ClN4O4/c1-29-20-10-18(26(27)28)15(22)9-14(20)19-7-6-13(30-19)8-12(11-23)21-24-16-4-2-3-5-17(16)25-21/h2-10H,1H3,(H,24,25)/b12-8+ |
InChI Key |
IGNDLIOEAIWBMD-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-4-[2-(benzyloxy)benzylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11523370.png)
![Ethyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11523372.png)
![1-({5-nitro-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]phenyl}sulfonyl)azepane](/img/structure/B11523380.png)
![(2E)-3-[(5-chloro-2-methylphenyl)amino]-4,4,4-trifluoro-1-phenylbut-2-en-1-one](/img/structure/B11523381.png)
![N-(1-benzyl-4-piperidyl)-N'-[(E)-3-(2-thienyl)-2-propenoyl]thiourea](/img/structure/B11523382.png)

![Propan-2-yl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11523387.png)

![3-chloro-N,5-bis(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11523402.png)
![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B11523410.png)


![1-(2,4-dichlorobenzyl)-4-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-3-phenyl-1H-pyrazole](/img/structure/B11523440.png)

